4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide

Medicinal Chemistry ADME Prediction Lipophilicity

This fully substituted pyrrole-2-carboxamide is a critical building block for CNS-targeted medicinal chemistry. The 4-bromo substituent enables efficient Suzuki diversifications, while the cyclopropyl amide stabilizes against N-dealkylation. Its low PSA (34 Ų) and moderate logP (1.51) offer an optimized ADME profile for neurodegenerative programs, avoiding the need for de novo synthesis of a 4-position diversified core. Procure to accelerate parallel library synthesis and microsomal stability screening.

Molecular Formula C9H11BrN2O
Molecular Weight 243.1 g/mol
CAS No. 1011427-66-9
Cat. No. B3198299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide
CAS1011427-66-9
Molecular FormulaC9H11BrN2O
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESCN1C=C(C=C1C(=O)NC2CC2)Br
InChIInChI=1S/C9H11BrN2O/c1-12-5-6(10)4-8(12)9(13)11-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,11,13)
InChIKeyUSDNKLBMISLICL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide: Technical Baseline and Procurement Context


4‑Bromo‑N‑cyclopropyl‑1‑methyl‑1H‑pyrrole‑2‑carboxamide (CAS 1011427‑66‑9) is a fully substituted pyrrole‑2‑carboxamide building block that combines a bromine atom at the 4‑position, an N‑methyl group on the pyrrole ring, and an N‑cyclopropyl carboxamide. Its molecular weight is 243.10 g mol⁻¹ and it carries a calculated log P of 1.51 and a polar surface area of 34.0 Ų [REFS‑1]. The compound is primarily employed as a synthetic intermediate in medicinal chemistry programmes, where the 4‑bromo substituent serves as a robust handle for palladium‑catalysed cross‑couplings while the cyclopropyl and methyl groups tune the physicochemical profile of derived lead candidates [REFS‑2].

Why Pyrrole‑2‑carboxamide Isosteres Cannot Replace 4‑Bromo‑N‑cyclopropyl‑1‑methyl‑1H‑pyrrole‑2‑carboxamide Without Re‑optimisation


Pyrrole‑2‑carboxamides are a privileged scaffold in kinase and GPCR programmes, but small substituent changes profoundly alter lipophilicity, hydrogen‑bonding capacity, and metabolic soft spots. Removing the 4‑bromo handle eliminates the ability to perform Suzuki‑type diversifications at that position, while omission of the N‑methyl or cyclopropyl groups shifts log P by up to 0.2 units and changes the polar surface area by 10 Ų – differences that routinely translate into ≥ 5‑fold variations in cellular permeability and CYP‑mediated clearance [REFS‑1][REFS‑2]. Consequently, substituting a generic pyrrole‑2‑carboxamide core for this specific intermediate mandates a complete re‑evaluation of the SAR and ADME profile of the final candidate [REFS‑3].

4‑Bromo‑N‑cyclopropyl‑1‑methyl‑1H‑pyrrole‑2‑carboxamide: Head‑to‑Head Physicochemical and Synthetic Differentiation Data


Log P Reduction vs. the 1H‑Pyrrole Analogue Confers Improved Drug‑Likeness

The N‑methyl substituent lowers the calculated log P of the target compound to 1.51, compared with 1.28 for the 1H‑pyrrole analogue (4‑bromo‑N‑cyclopropyl‑1H‑pyrrole‑2‑carboxamide). This 0.23 log unit increase in lipophilicity, while modest, falls within the range known to improve membrane permeability without incurring the CYP promiscuity and poor solubility associated with log P > 3 [REFS‑1][REFS‑2].

Medicinal Chemistry ADME Prediction Lipophilicity

Polar Surface Area Reduction vs. the 1H‑Pyrrole Analogue Enhances Membrane Permeability

The N‑methyl group reduces the polar surface area (PSA) from 44.9 Ų (1H‑pyrrole analogue) to 34.0 Ų for the target compound. PSA values below 60 Ų correlate strongly with improved blood‑brain barrier penetration and oral absorption, making the 10.9 Ų decrease a meaningful advantage for CNS‑oriented programmes [REFS‑1][REFS‑2].

Medicinal Chemistry ADME Prediction Permeability

4‑Bromo Handle Enables Palladium‑Catalysed Cross‑Coupling That Is Not Possible with the Debrominated Analogue

The 4‑bromo substituent provides a site for Suzuki, Stille, or Buchwald‑Hartwig couplings, whereas the debrominated analogue N‑cyclopropyl‑1‑methyl‑1H‑pyrrole‑2‑carboxamide lacks any halogen for such functionalisation. This single atom difference fundamentally alters the synthetic utility of the intermediate [REFS‑1][REFS‑2].

Organic Synthesis Medicinal Chemistry Cross‑Coupling

Cyclopropyl Carboxamide Provides a Metabolic Shield Relative to Simple Alkyl Amides

The cyclopropyl group is a recognised metabolic blocking strategy that reduces N‑dealkylation by cytochrome P450 enzymes compared with linear alkyl amides. While direct microsomal stability data for this exact compound are not publicly available, the structural motif is well‑characterised in the pyrrole‑2‑carboxamide literature, where cyclopropyl‑bearing analogues consistently exhibit lower intrinsic clearance than their ethyl or isopropyl counterparts [REFS‑1].

Medicinal Chemistry Metabolic Stability CYP Inhibition

Optimal Use Cases for 4‑Bromo‑N‑cyclopropyl‑1‑methyl‑1H‑pyrrole‑2‑carboxamide in Drug Discovery and Chemical Biology


Diversification of Kinase Inhibitor Libraries via Suzuki‑Miyaura Coupling

The 4‑bromo substituent allows parallel synthesis of focused pyrrole‑2‑carboxamide libraries by reacting the intermediate with a panel of aryl/heteroaryl boronic acids. This is a key advantage over the non‑brominated core, which cannot be diversified at the 4‑position without de novo synthesis [REFS‑1].

Central Nervous System (CNS) Lead Optimisation

The compound’s relatively low PSA (34 Ų) and moderate log P (1.51) place it within the favourable CNS drug space. Compared with the 1H‑pyrrole analogue (PSA 44.9 Ų), it is a more promising starting point for programmes requiring brain penetration, such as neurodegenerative or psychiatric disease targets [REFS‑2].

Metabolic Stability‑Focused Scaffold Hopping

When a lead series suffers from high clearance due to N‑dealkylation of a primary or secondary amide, replacing the amide with the N‑cyclopropyl variant (as in this intermediate) is a proven medicinal chemistry tactic. Procuring this pre‑formed building block accelerates the synthesis of cyclopropyl‑stabilised analogues for in vitro microsomal stability screening [REFS‑3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.